molecular formula C24H34INO B14428210 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide CAS No. 79820-09-0

1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide

Cat. No.: B14428210
CAS No.: 79820-09-0
M. Wt: 479.4 g/mol
InChI Key: DMSYYTVTHMHVNF-UHFFFAOYSA-M
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Description

1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide typically involves the quaternization of a pyrrolidine derivative with an appropriate alkylating agent. The reaction conditions often include:

    Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide has several scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium bromide
  • 1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium chloride

Uniqueness

1-Butyl-2-(alpha-benzyl-alpha-hydroxyphenethyl)-1-methyl-pyrrolidinium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts.

Properties

CAS No.

79820-09-0

Molecular Formula

C24H34INO

Molecular Weight

479.4 g/mol

IUPAC Name

2-(1-butyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide

InChI

InChI=1S/C24H34NO.HI/c1-3-4-17-25(2)18-11-16-23(25)24(26,19-21-12-7-5-8-13-21)20-22-14-9-6-10-15-22;/h5-10,12-15,23,26H,3-4,11,16-20H2,1-2H3;1H/q+1;/p-1

InChI Key

DMSYYTVTHMHVNF-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C.[I-]

Origin of Product

United States

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